molecular formula C10H13NO3 B1321469 (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate CAS No. 322407-45-4

(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

Cat. No. B1321469
M. Wt: 195.21 g/mol
InChI Key: WZPZWAQKLOPJEL-BDAKNGLRSA-N
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Description

The compound "(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate" is a chiral molecule that is part of a family of amino acid derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, including as building blocks for the synthesis of protease inhibitors, which are crucial in the treatment of diseases such as HIV .

Synthesis Analysis

The synthesis of related compounds has been achieved through various methods, including optical resolution and diastereoselective synthesis. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a compound similar to our molecule of interest, was performed using optical resolution with specific resolving agents, yielding high optical purities of 90-97% . Another related compound, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, was synthesized using a highly diastereoselective cyanohydrin formation, demonstrating the importance of stereochemistry in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of compounds in this family is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring. The stereochemistry is crucial for their biological activity. For example, the crystal structure of a related salt, 2-amino-4-methylpyridinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, shows a complex three-dimensional hydrogen bonding network, which is significant for understanding the interactions and stability of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves transformations of the amino and hydroxyl groups. For example, the synthesis of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate involves coupling reactions with 5-fluorouracil-1-yl acetic acid, indicating the reactivity of the amino group in acylation reactions . Similarly, the synthesis of (S)-methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate involves acylation of the amino group, highlighting the versatility of these functional groups in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point, solubility, and infrared spectrum, are often used to characterize and purify them. The optical resolution process relies on these properties to achieve high purities, as demonstrated in the synthesis of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid . The immunosuppressive activity of related compounds also depends on the absolute configuration of the molecule, as seen in the study of 2-substituted 2-aminopropane-1,3-diols .

Scientific Research Applications

Synthesis and Resolution

(2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate, as an enantiomer, plays a significant role in the synthesis and resolution of related compounds. Research by Drewes et al. (1992) explored the use of this compound in the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, demonstrating its utility in establishing the absolute configuration of similar compounds through specific rotations and X-ray crystallography (Drewes et al., 1992).

Optical Resolution

The work by Shiraiwa et al. (2006) and Shiraiwa et al. (2003) illustrates the application of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate in optical resolutions. This involves preferential crystallization and the resolution of racemic structures, highlighting the compound's significance in obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a critical step in synthesizing chiral compounds (Shiraiwa et al., 2006), (Shiraiwa et al., 2003).

Amino Acid Ester Synthesis

Tsai et al. (2003) focused on the synthesis of amino acid ester isocyanates, specifically methyl (S)-2-isocyanato-3-phenylpropanoate. This research provides insight into the compound's utility in the formation of esters and isocyanates, key intermediates in organic synthesis (Tsai et al., 2003).

Asymmetric Synthesis

Lee et al. (2001) explored the efficient, stereoselective synthesis of selectively-protected anti and syn methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate, showcasing the versatility of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate in asymmetric synthesis (Lee et al., 2001).

Biological Activity and Chemical Properties

Yancheva et al(2015) conducted a study on N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, closely related to (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate. This study explored the synthesis, crystal structure, and biological activity of these compounds, indicating potential applications in medicinal chemistry and drug design (Yancheva et al., 2015).

Structural Analysis

Research by Bolte et al. (1999) on 3-arylsulfonyl-1,3-oxazolidines, including derivatives of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate, provided detailed structural determinations using X-ray crystallography. This study contributes to understanding the structural properties and potential applications of these compounds in various scientific fields (Bolte et al., 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261 and P280 , advising to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection.

properties

IUPAC Name

methyl (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPZWAQKLOPJEL-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231098
Record name Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

CAS RN

322407-45-4
Record name Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322407-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Harris, SPH Mee, RH Furneaux… - The Journal of …, 2011 - ACS Publications
Ethyl- (7), benzyl- (8), tert-butyl- (9), and fluorenylmethyl-4-chlorobenzoyloxycarbamates (10) have been prepared as storable and easy-to-prepare nitrogen sources for use in the …
Number of citations: 55 pubs.acs.org

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